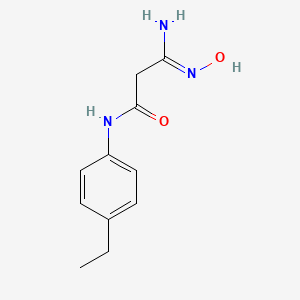
N-(4-Ethylphenyl)-3-(hydroxyamino)-3-iminopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci): is a complex organic compound with a unique structure that includes an amide group, an ethyl-substituted phenyl ring, and both hydroxyamino and imino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-ethylphenylamine with a suitable acylating agent, such as propanoyl chloride, to form N-(4-ethylphenyl)propanamide.
Introduction of the Hydroxyamino Group:
Formation of the Imino Group: Finally, the imino group is introduced via a reaction with an appropriate reagent, such as an isocyanate or an imine-forming agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Aplicaciones Científicas De Investigación
Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) involves its interaction with specific molecular targets and pathways. The hydroxyamino and imino groups can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-ethylphenyl)propanamide: Lacks the hydroxyamino and imino groups, making it less reactive.
N-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties.
N-(4-ethylphenyl)-2-hydroxypropanamide: Contains a hydroxy group but lacks the imino group.
Uniqueness
Propanamide, N-(4-ethylphenyl)-3-(hydroxyamino)-3-imino-(9ci) is unique due to the presence of both hydroxyamino and imino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
(3Z)-3-amino-N-(4-ethylphenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C11H15N3O2/c1-2-8-3-5-9(6-4-8)13-11(15)7-10(12)14-16/h3-6,16H,2,7H2,1H3,(H2,12,14)(H,13,15) |
Clave InChI |
SGIBIPQSBBOKGV-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)C/C(=N/O)/N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)


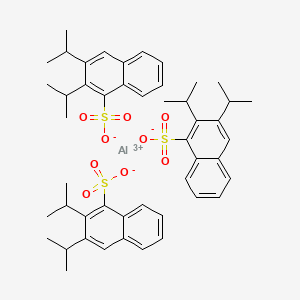
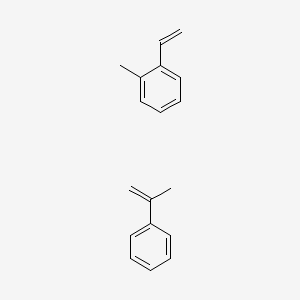
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)

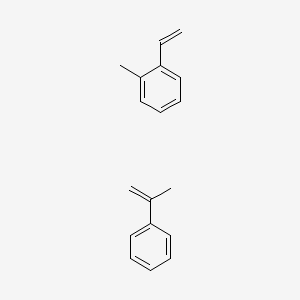
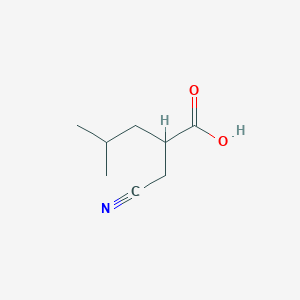
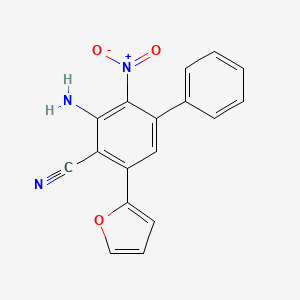
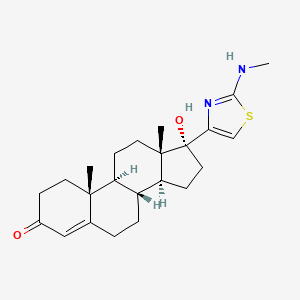
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)


